molecular formula C11H13NO5 B8197132 Ethyl 2-methoxy-6-methyl-3-nitrobenzoate

Ethyl 2-methoxy-6-methyl-3-nitrobenzoate

Cat. No.: B8197132
M. Wt: 239.22 g/mol
InChI Key: WMNQBKUQAMKXRZ-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-6-methyl-3-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid and contains functional groups such as an ester, methoxy, methyl, and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methoxy-6-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 2-methoxy-6-methylbenzoic acid, followed by esterification. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring. The esterification step involves reacting the resulting nitrobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-6-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-methoxy-6-methyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-methoxy-6-methyl-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-methoxy-6-methyl-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are studied for potential therapeutic applications.

    Material Science: It can be used in the preparation of functional materials with specific properties, such as polymers and coatings.

    Analytical Chemistry: It is used as a reference standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-6-methyl-3-nitrobenzoate depends on its specific application. In reduction reactions, the nitro group undergoes a stepwise reduction to form an amino group, involving the transfer of electrons and protons. In nucleophilic aromatic substitution, the methoxy group is displaced by a nucleophile through a mechanism involving the formation of a negatively charged intermediate.

Comparison with Similar Compounds

Ethyl 2-methoxy-6-methyl-3-nitrobenzoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-methoxy-3-nitrobenzoate: Lacks the methyl group at the 6-position.

    Ethyl 2-methoxy-6-methylbenzoate: Lacks the nitro group.

Properties

IUPAC Name

ethyl 2-methoxy-6-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-4-17-11(13)9-7(2)5-6-8(12(14)15)10(9)16-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNQBKUQAMKXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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